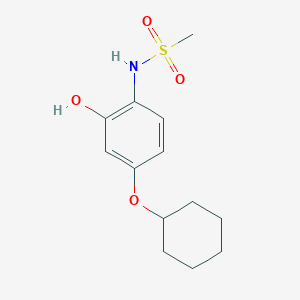

N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

説明

N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is often used in scientific research to study the role of COX-2 in various physiological and pathological processes .

特性

分子式 |

C13H19NO4S |

|---|---|

分子量 |

285.36 g/mol |

IUPAC名 |

N-(4-cyclohexyloxy-2-hydroxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C13H19NO4S/c1-19(16,17)14-12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h7-10,14-15H,2-6H2,1H3 |

InChIキー |

HOUNGXSPOYKGGW-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CCCCC2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method includes the reaction of 4-nitrophenyl benzylsulfonate with cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated HCl .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

化学反応の分析

Types of Reactions

N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .

科学的研究の応用

N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is widely used in scientific research for its selective inhibition of COX-2. This makes it valuable in studies related to inflammation, pain, and cancer . It is also used to explore the role of COX-2 in cardiovascular diseases and neurodegenerative disorders .

作用機序

The compound exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2, the compound reduces inflammation and pain without affecting COX-1, which is important for maintaining gastrointestinal health .

類似化合物との比較

Similar Compounds

Celecoxib: Another selective COX-2 inhibitor used in the treatment of arthritis and pain.

Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to cardiovascular risks.

Uniqueness

N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its high selectivity for COX-2 and its ability to reduce inflammation without causing significant gastrointestinal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。